molecular formula C17H20N2S B12409611 Anti-inflammatory agent 15

Anti-inflammatory agent 15

Cat. No.: B12409611
M. Wt: 284.4 g/mol
InChI Key: XLHNUFJSOUSSBA-UHFFFAOYSA-N
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Description

Anti-inflammatory agent 15 is a compound known for its potent anti-inflammatory properties. It is used to reduce inflammation and alleviate pain in various medical conditions. This compound works by inhibiting specific pathways involved in the inflammatory response, making it a valuable therapeutic agent in the treatment of chronic inflammatory diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 15 typically involves a multi-step process. One common method includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under air atmosphere at room temperature. The reaction is carried out in anhydrous acetonitrile as the solvent, with constant stirring .

Industrial Production Methods: For large-scale production, a green synthetic approach is often employed. This involves multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis. Eco-friendly and safe reusable catalysts are used to ensure sustainability and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Anti-inflammatory agent 15 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties.

Scientific Research Applications

Anti-inflammatory agent 15 has a wide range of applications in scientific research:

Mechanism of Action

Anti-inflammatory agent 15 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are mediators of inflammation. By blocking the activity of COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . Additionally, it may modulate other inflammatory pathways, including the nuclear factor-kappa B (NF-κB) pathway, further contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Anti-inflammatory agent 15 can be compared with other similar compounds, such as:

    Aspirin: Both compounds inhibit COX enzymes, but this compound may have a more selective action on COX-2, reducing gastrointestinal side effects.

    Ibuprofen: Similar to this compound, ibuprofen inhibits COX enzymes, but it may have a shorter duration of action.

    Naproxen: This compound also inhibits COX enzymes and has a longer half-life compared to this compound, providing prolonged relief from inflammation.

Uniqueness: this compound is unique due to its potent and selective inhibition of COX-2, which minimizes side effects while providing effective anti-inflammatory action. Its green synthetic production methods also make it an environmentally friendly option in the pharmaceutical industry .

Properties

Molecular Formula

C17H20N2S

Molecular Weight

284.4 g/mol

IUPAC Name

1-benzyl-3-(4-propan-2-ylphenyl)thiourea

InChI

InChI=1S/C17H20N2S/c1-13(2)15-8-10-16(11-9-15)19-17(20)18-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H2,18,19,20)

InChI Key

XLHNUFJSOUSSBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2

Origin of Product

United States

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